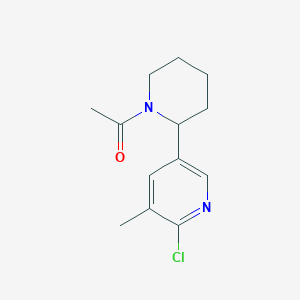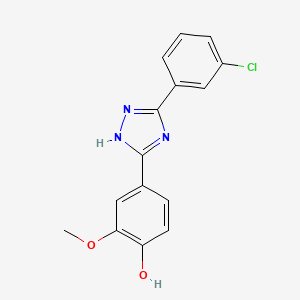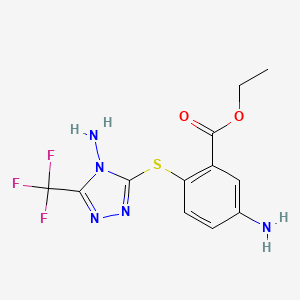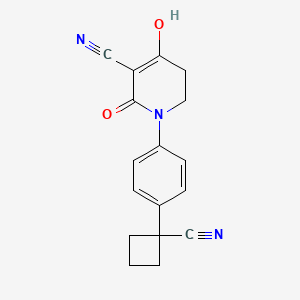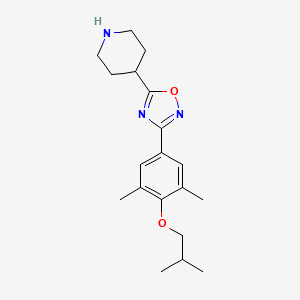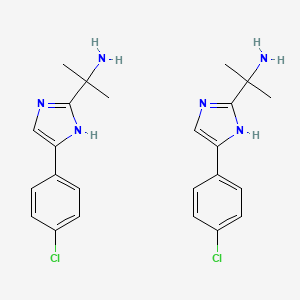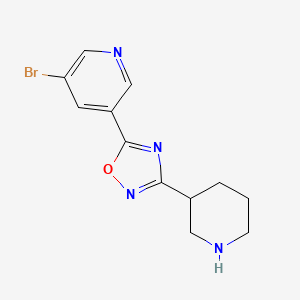
5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains a bromopyridine moiety, a piperidine ring, and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole typically involves the following steps:
Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazides and carboxylic acids or their derivatives.
Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring.
Reduction: Reduction reactions could potentially modify the oxadiazole ring or the bromopyridine moiety.
Substitution: The bromine atom on the pyridine ring makes it a candidate for various nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, substitution reactions could yield various derivatives with different functional groups replacing the bromine atom.
Applications De Recherche Scientifique
5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or ligand in biochemical studies.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole
- 5-(5-Chloropyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole
- 5-(5-Bromopyridin-3-yl)-3-(morpholin-4-yl)-1,2,4-oxadiazole
Uniqueness
The presence of the bromine atom on the pyridine ring and the specific positioning of the piperidine and oxadiazole rings may confer unique chemical and biological properties to 5-(5-Bromopyridin-3-yl)-3-(piperidin-3-yl)-1,2,4-oxadiazole, distinguishing it from similar compounds.
Propriétés
Formule moléculaire |
C12H13BrN4O |
|---|---|
Poids moléculaire |
309.16 g/mol |
Nom IUPAC |
5-(5-bromopyridin-3-yl)-3-piperidin-3-yl-1,2,4-oxadiazole |
InChI |
InChI=1S/C12H13BrN4O/c13-10-4-9(6-15-7-10)12-16-11(17-18-12)8-2-1-3-14-5-8/h4,6-8,14H,1-3,5H2 |
Clé InChI |
RTMYWEGRNWQTOD-UHFFFAOYSA-N |
SMILES canonique |
C1CC(CNC1)C2=NOC(=N2)C3=CC(=CN=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


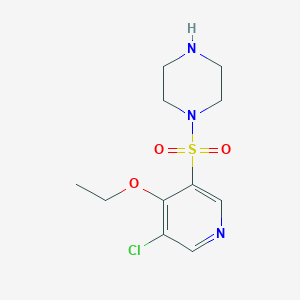

![3-Ethyl-6-(4-methoxyphenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B11804951.png)
![2-Cyclohexyl-2-(2-(4-fluorophenyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11804952.png)
